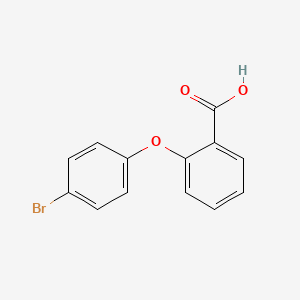

2-(4-Bromophenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenoxy)benzoic acid, also known as 4-bromo-2-hydroxybenzoic acid, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 109-110 °C and a boiling point of 260-261 °C. This compound is highly soluble in water and organic solvents, making it a useful tool for many laboratory experiments.

Scientific Research Applications

Antioxidant and Enzymatic Inhibition Properties

- Novel bromophenols, synthesized from benzoic acids like 2-(4-Bromophenoxy)benzoic acid, have shown significant antioxidant activities. They exhibit powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene. These compounds were also tested for their inhibitory action against metabolic enzymes like acetylcholinesterase and butyrylcholinesterase, showing notable Ki values against these enzymes (Öztaşkın et al., 2017).

Biodegradation and Environmental Applications

- Studies on the anaerobic biodegradation of brominated phenols and benzoic acids, including derivatives like this compound, have been conducted. These compounds were found to be utilized by microorganisms in marine and estuarine sediments under various reducing conditions, demonstrating their environmental relevance in biodegradation processes (Monserrate & Häggblom, 1997).

Synthetic Applications in Organic Chemistry

- Bromophenols, including derivatives of this compound, are used in the synthesis of various compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, which is a high-sensitivity Trinder reactive alternative enzymatic method for the determination of phenol, involves processes starting from amino benzoic acids (Feng Yu-chuan, 2012).

Development of Novel Fluorescence Probes

- Bromophenols, including this compound derivatives, have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species. These probes offer high selectivity and resistance to light-induced autoxidation, making them useful in various biological and chemical applications (Setsukinai et al., 2003).

Antimicrobial Activity

- New derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds showed specific activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in antimicrobial applications (Drăcea et al., 2010).

Biotechnological Applications

- This compound derivatives have found use in biotechnological applications, such as the enzymatic synthesis of related compounds. For instance, 4-OH benzoic acid has been synthesized from phenol and CO2 using a Carboxylase enzyme, representing a pioneering biotechnological application of such enzymes (Aresta et al., 1998).

Mechanism of Action

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biochemical pathways, including those related to the metabolism of phenolic compounds .

Action Environment

The action, efficacy, and stability of 2-(4-Bromophenoxy)benzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. Specific studies on the influence of environmental factors on the action of this compound are currently lacking .

properties

IUPAC Name |

2-(4-bromophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDBULDTEXDPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

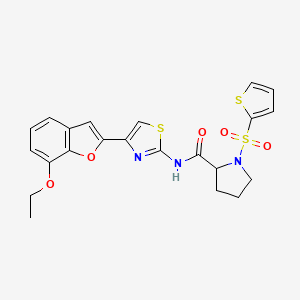

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

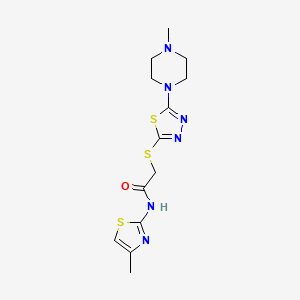

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

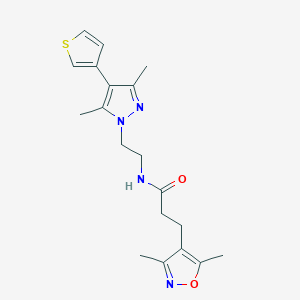

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)